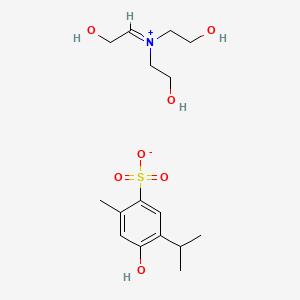
Tris(2-hydroxyethyl)ammonium thymol-6-sulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tris(2-hydroxyethyl)ammonium thymol-6-sulphonate typically involves the reaction of tris(2-hydroxyethyl)amine with thymol-6-sulphonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield .
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of high-purity starting materials, precise control of reaction parameters, and efficient purification techniques to obtain the final product with high purity and yield .
化学反応の分析
Types of Reactions
Tris(2-hydroxyethyl)ammonium thymol-6-sulphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
科学的研究の応用
Tris(2-hydroxyethyl)ammonium thymol-6-sulphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component of pharmaceutical formulations.
作用機序
The mechanism of action of tris(2-hydroxyethyl)ammonium thymol-6-sulphonate involves its interaction with molecular targets and pathways within biological systems. The compound can disrupt cellular processes by interacting with enzymes, receptors, and other biomolecules. Its effects are mediated through various pathways, including oxidative stress, membrane disruption, and inhibition of specific enzymes .
類似化合物との比較
Similar Compounds
- Tris(2-hydroxyethyl)ammonium lactate
- Tris(2-hydroxyethyl)ammonium acetate
- Tris(2-hydroxyethyl)ammonium formate
Uniqueness
Tris(2-hydroxyethyl)ammonium thymol-6-sulphonate is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced antimicrobial activity and different solubility profiles, making it suitable for specific applications .
特性
CAS番号 |
71929-27-6 |
|---|---|
分子式 |
C16H27NO7S |
分子量 |
377.5 g/mol |
IUPAC名 |
bis(2-hydroxyethyl)-(2-hydroxyethylidene)azanium;4-hydroxy-2-methyl-5-propan-2-ylbenzenesulfonate |
InChI |
InChI=1S/C10H14O4S.C6H14NO3/c1-6(2)8-5-10(15(12,13)14)7(3)4-9(8)11;8-4-1-7(2-5-9)3-6-10/h4-6,11H,1-3H3,(H,12,13,14);1,8-10H,2-6H2/q;+1/p-1 |
InChIキー |
WVKHRZMDQLDQHR-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=C(C=C1S(=O)(=O)[O-])C(C)C)O.C(CO)[N+](=CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















